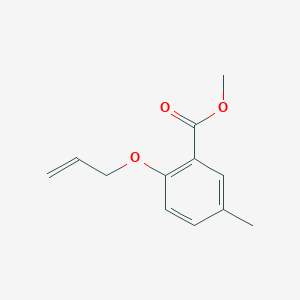

Methyl 2-(allyloxy)-5-methylbenzoate

Description

Methyl 2-(allyloxy)-5-methylbenzoate is a benzoic acid derivative featuring an allyloxy substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. Its molecular structure combines ester functionality with unsaturated allyl ether, making it a versatile intermediate in organic synthesis, particularly in photochemical reactions and natural product synthesis, as evidenced by its role in the preparation of protoilludane sesquiterpenes like Atlanticone C .

Properties

IUPAC Name |

methyl 5-methyl-2-prop-2-enoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-7-15-11-6-5-9(2)8-10(11)12(13)14-3/h4-6,8H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDNAWAOCLHCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(allyloxy)-5-methylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-(allyloxy)-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(allyloxy)-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(allyloxy)-5-methylbenzoic acid or 2-(allyloxy)-5-methylbenzaldehyde.

Reduction: Formation of 2-(allyloxy)-5-methylbenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(allyloxy)-5-methylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties.

Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.

Industry: It is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of methyl 2-(allyloxy)-5-methylbenzoate involves its interaction with various molecular targets. The allyloxy group can undergo radical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Methyl 2-((Allyloxy)methoxy)-5-methylbenzoate

- Structural Differences : This compound (from ) introduces an additional methoxy group adjacent to the allyloxy substituent, forming a bis-ether structure.

- The allyloxy-methoxy moiety may increase steric hindrance compared to the simpler allyloxy group in the target compound, affecting reaction yields .

- Synthetic Utility : Used in multi-step syntheses of complex sesquiterpenes, highlighting its role in forming fused cyclobutane rings under UV light .

Chloropyridinyl Esters (e.g., 5-Chloropyridin-3-yl 2-Hydroxy-5-methylbenzoate)

- Functional Group Variation : Replaces the allyloxy group with a 5-chloropyridinyl ester (). The chlorine atom and pyridine ring introduce strong electron-withdrawing effects, increasing electrophilicity.

- Biological Activity : Chloropyridinyl esters are designed for anti-inflammatory applications, unlike the target compound, which is primarily a synthetic intermediate. The pyridine ring enhances solubility in polar solvents and bioavailability .

- Stability : The ester linkage in chloropyridinyl derivatives may exhibit higher hydrolytic stability under physiological conditions compared to allyl ethers.

Methyl 2-Chloro-5-formylbenzoate

- Substituent Effects : Features chloro and formyl groups at the 2- and 5-positions (). The formyl group is highly reactive toward nucleophiles, enabling further derivatization (e.g., condensation reactions), whereas the allyloxy group in the target compound offers sites for cycloaddition.

- Electronic Properties : The chloro and formyl groups create an electron-deficient aromatic ring, contrasting with the electron-rich ring in Methyl 2-(allyloxy)-5-methylbenzoate. This difference influences their reactivity in electrophilic substitutions .

Methyl 5-Methoxy-2-methylbenzoate

Methyl 2-Methoxy-5-(methylsulfonyl)benzoate

- Electron-Withdrawing Groups : The methylsulfonyl group is a strong electron-withdrawing substituent (), significantly reducing electron density at the 5-position. This contrasts with the methyl group in the target compound, which donates electrons weakly.

- Solubility : Sulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), whereas the allyloxy group may favor solubility in less polar solvents .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.